5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride
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Overview
Description
5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C7H6N2OS. It is known for its unique structure, which includes an isoxazole ring and a thienyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride typically involves the reaction of 3-(2-thienyl)-5-isoxazolamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the monohydrochloride salt. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-5-isoxazolamine
- 3-(3-Methylphenyl)-5-isoxazolamine
- 3-Tert-butyl-5-isoxazolamine
- 3-(2-Chlorophenyl)-5-isoxazolamine
- 5-Methyl-N-(2-naphthylmethylene)-3-isoxazolamine
- 3-(2-Fluorophenyl)-5-isoxazolamine
- 3-Cyclopropyl-5-isoxazolamine
- 3-(2-Furyl)-5-isoxazolamine
- 3-(4-Fluorophenyl)-5-isoxazolamine
- 3-(4-Bromophenyl)-5-isoxazolamine
Uniqueness
5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is unique due to its specific combination of an isoxazole ring and a thienyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
37853-05-7 |
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Molecular Formula |
C7H7ClN2OS |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,2-oxazol-5-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h1-4H,8H2;1H |
InChI Key |
SLUAZCKBSMNIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N.Cl |
Origin of Product |
United States |
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